3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid is a complex organic compound with the molecular formula C₁₃H₂₁NO₄. This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular reactions to form the bicyclic structure.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom. This is usually done using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for the addition of reagents and monitoring of reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed to modify the bicyclic structure or the functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected nitrogen. Reagents like alkyl halides can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The bicyclic structure and the presence of the Boc-protected nitrogen make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart specific properties to the final products, making it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[5.1.0]octane-1-carboxylic acid: Lacks the Boc protection, making it more reactive.
tert-butoxycarbonyl-3-azabicyclo[5.1.0]octane: Similar structure but without the carboxylic acid group.
Uniqueness
3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid is unique due to the presence of both the Boc-protected nitrogen and the carboxylic acid group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
2758004-75-8 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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